Araneosol
CAS No.: 50461-86-4
VCID: VC0017500
Molecular Formula: C19H18O8
Molecular Weight: 374.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Araneosol is a flavone that has been isolated from the aerial parts of Herissantia tiubae, a plant in the Malvaceae family . Research indicates that araneosol has a relaxing effect on isolated guinea-pig trachea and rat aorta . Specifically, it relaxes the aorta pre-contracted with phenylephrine and the trachea pre-contracted with carbachol in a concentration-dependent manner . The effects are independent of the endothelium and epithelium, suggesting that endothelium- and epithelium-derived relaxing factors are not involved . As a research assistant, it is important to note that various plant extracts, including those from rice, are used across different fields such as health foods, medicine, and biology . For example, a rice plant extract can be prepared by pulverizing rice tissue, immersing the pulverized product in a solvent (such as methanol, ethanol, or water), and then collecting the supernatant . Such extracts can aid in crop improvement, seed component modification, and breeding for enhanced quality, potentially leading to varieties with disease resistance or stress tolerance . While not directly related in source, other flavones with similar properties or uses exist; for instance, other studies explore the ethnobotany and phytochemistry of various plant extracts with anti-oxidant and anti-inflammatory effects . Araneosol's molecular formula is C19H18O8 . |
---|---|
CAS No. | 50461-86-4 |
Product Name | Araneosol |
Molecular Formula | C19H18O8 |
Molecular Weight | 374.3 g/mol |
IUPAC Name | 5,7-dihydroxy-3,6,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C19H18O8/c1-23-10-7-5-9(6-8-10)15-18(25-3)13(21)11-12(20)17(24-2)14(22)19(26-4)16(11)27-15/h5-8,20,22H,1-4H3 |
Standard InChIKey | UZIFGCHUAVTVIL-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O)OC |
Appearance | Yellow powder |
PubChem Compound | 5491522 |
Last Modified | Sep 14 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume